molecular formula C21H22N4O4S B2360065 4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-02-6

4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2360065
CAS RN: 850936-02-6
M. Wt: 426.49
InChI Key: OFDGTKZSUYFKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide, also known as BESO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEZO is a sulfamide derivative that has been synthesized using a simple and efficient method.

Scientific Research Applications

Crystal Structure and Biological Studies

The study of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the chemical structure of interest, has shown that these compounds possess significant antibacterial activity. The molecular structure of these derivatives was confirmed by spectral studies and X-ray diffraction methods. Their in vitro biological activities, specifically antioxidant and antibacterial properties, were tested against Staphylococcus aureus, demonstrating good antibacterial activity (Karanth et al., 2019).

Anticancer Evaluation

Another study designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds, similar in structure, were evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021).

Synthesis and Antibacterial Study

A research focusing on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which has a structure related to the chemical , found that these compounds exhibited moderate to strong antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Corrosion Inhibition Properties

A study on 1,3,4-oxadiazole derivatives highlighted their corrosion inhibition ability towards mild steel in sulfuric acid. These derivatives exhibited protective layer formation and mixed-type behaviour as corrosion inhibitors, indicating their potential application in material sciences (Ammal et al., 2018).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-2-25(14-15-6-4-3-5-7-15)30(27,28)18-12-10-16(11-13-18)19(26)22-21-24-23-20(29-21)17-8-9-17/h3-7,10-13,17H,2,8-9,14H2,1H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDGTKZSUYFKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.